

# "2-(Benzoyloxy)-2-methylpropanoic acid" IUPAC name and synonyms

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## Compound of Interest

Compound Name: 2-(Benzoyloxy)-2-methylpropanoic acid

Cat. No.: B1590656

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An In-Depth Technical Guide to **2-(Benzoyloxy)-2-methylpropanoic Acid**: Nomenclature, Properties, and Synthetic Strategies

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-(Benzoyloxy)-2-methylpropanoic acid**, a molecule of interest in synthetic chemistry and potentially as a building block in pharmaceutical research. We will delve into its formal nomenclature, physicochemical properties, logical synthetic pathways, and explore its potential applications based on the functional motifs it contains.

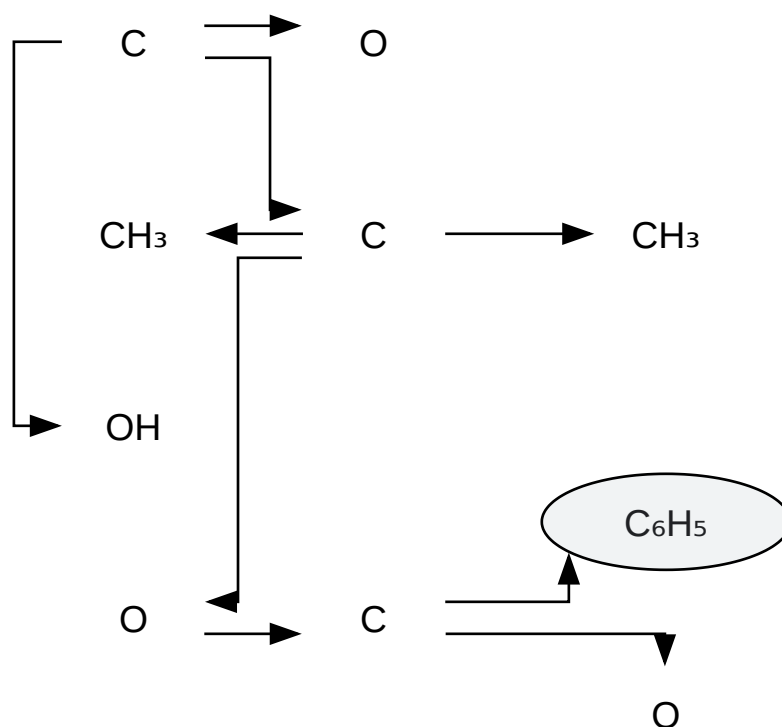
## Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all further research. The structure of the title compound consists of a 2-methylpropanoic acid backbone where one of the methyl groups is substituted with a benzoyloxy group at the C2 position.

- **IUPAC Name:** The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, is **2-(benzoyloxy)-2-methylpropanoic acid**.<sup>[1]</sup>
- **Synonyms:** In literature and commercial listings, several synonyms are used interchangeably. These include:

- 2-(Benzoyloxy)-2-methylpropionic acid[1]
- **2-(benzoyloxy)-2-methylpropanoic acid**[2][3][4]
- CAS Number: The Chemical Abstracts Service registry number, a unique identifier for this specific substance, is 58570-00-6.[1][2][5][6]

The chemical structure is visualized below:



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Caption: Chemical structure of **2-(Benzoyloxy)-2-methylpropanoic acid**.

## Physicochemical and Safety Data

Understanding the physical properties of a compound is critical for its handling, storage, and application in experimental settings. The data below has been consolidated from reliable chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	[1]
Molecular Weight	208.21 g/mol	[1]
Physical Form	White to yellow powder or crystals	
Storage Temperature	Room Temperature	[2]
Purity	Typically available at ≥97% or ≥98%	[2]
InChI	1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)	[1][2]
InChIKey	XGWKCHAQEYLCBD-UHFFFAOYSA-N	[1][2]
Signal Word	Warning	[2]
Hazard Statements	H302, H315, H319, H335	[2]
GHS Pictograms	GHS07 (Exclamation mark)	[2]

## Rationale and Strategy for Chemical Synthesis

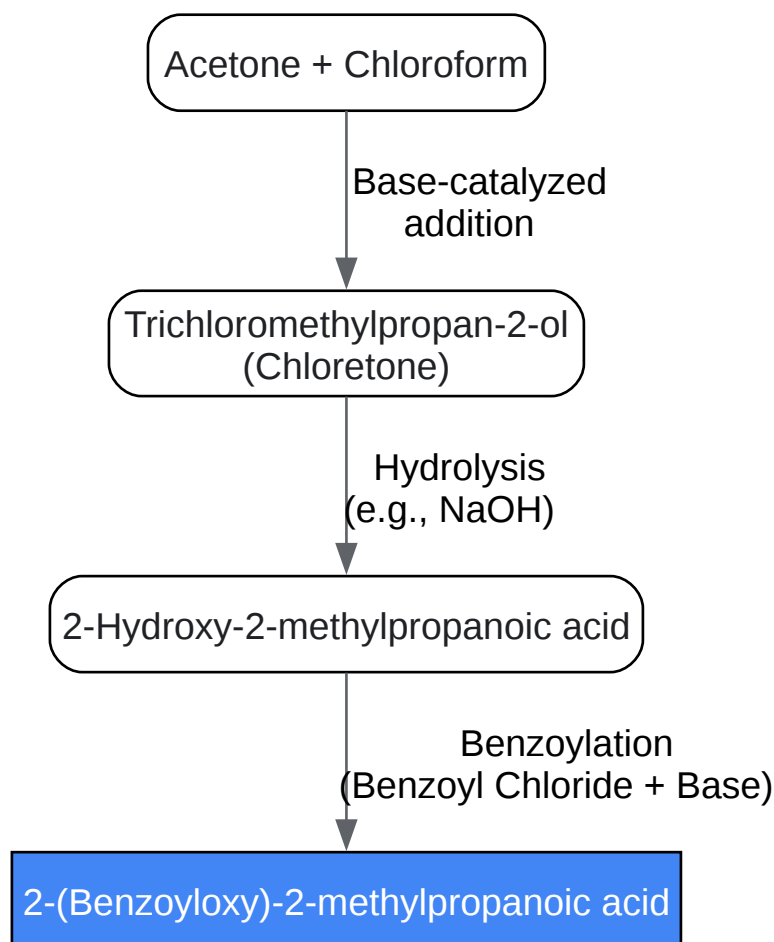
While specific, peer-reviewed synthetic procedures for **2-(benzoyloxy)-2-methylpropanoic acid** are not extensively documented, a logical and efficient synthesis can be designed based on established organic chemistry principles. The core of the molecule is a 2-hydroxy-2-methylpropanoic acid (also known as  $\alpha$ -hydroxyisobutyric acid) scaffold, which is then esterified.

## Proposed Synthetic Pathway

The most direct approach involves a two-step process:

- Formation of the  $\alpha$ -hydroxy acid precursor: Synthesis of 2-hydroxy-2-methylpropanoic acid from common starting materials like acetone.

- Benzoylation: Esterification of the tertiary alcohol group with a benzoylating agent.



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Caption: Proposed synthetic workflow for **2-(Benzoyloxy)-2-methylpropanoic acid**.

## Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on the synthesis of structurally related compounds.[7] Researchers should optimize conditions for safety and yield.

### Part A: Synthesis of 2-Hydroxy-2-methylpropanoic Acid

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add acetone and a catalytic amount of a strong base (e.g., potassium hydroxide). The reaction should be performed in an ice bath to control the exotherm.

- **Addition:** Slowly add chloroform dropwise from the dropping funnel, maintaining the temperature below 10°C. The use of chloroform with acetone in a basic medium is a classic method for generating the trichloromethyl carbanion, which attacks the acetone carbonyl.<sup>[7]</sup>
- **Hydrolysis:** After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC). The resulting intermediate, 1,1,1-trichloro-2-methyl-2-propanol, is then subjected to vigorous hydrolysis with an aqueous base like sodium hydroxide. This step converts the trichloromethyl group into a carboxylate.
- **Acidification and Isolation:** After hydrolysis, the reaction mixture is cooled and carefully acidified with a strong acid (e.g., HCl) to protonate the carboxylate. The product, 2-hydroxy-2-methylpropanoic acid, can then be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by recrystallization or chromatography.

#### Part B: Benzoylation of 2-Hydroxy-2-methylpropanoic Acid

- **Reaction Setup:** Dissolve the 2-hydroxy-2-methylpropanoic acid from Part A in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.
- **Acylation:** Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise. The base neutralizes the HCl generated during the reaction, driving the esterification forward.
- **Workup and Purification:** Once the reaction is complete, it is quenched with water. The organic layer is separated, washed with dilute acid (to remove the base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine. After drying over an anhydrous salt (e.g., MgSO<sub>4</sub>), the solvent is removed under reduced pressure. The final product, **2-(Benzoyloxy)-2-methylpropanoic acid**, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

## Applications in Drug Development and Medicinal Chemistry

The structural motifs within **2-(Benzoyloxy)-2-methylpropanoic acid** suggest its potential utility in drug discovery and development, primarily as an intermediate or a prodrug scaffold.

## The 2-Methylpropanoic Acid Moiety

The core structure is related to fibrates, a class of amphipathic carboxylic acids used to lower blood lipid levels. For instance, fenofibrate contains a 2-methylpropanoic acid group.<sup>[7]</sup> This moiety is recognized for its role in modulating lipid metabolism, suggesting that derivatives of **2-(Benzoyloxy)-2-methylpropanoic acid** could be explored as novel therapeutic agents in this area.<sup>[7]</sup>

## The Benzoyloxy Group as a Prodrug Strategy

The benzoyloxy group can function as a labile ester, making it an excellent candidate for prodrug design. A prodrug is an inactive compound that is metabolized in the body to produce an active drug. This strategy is often used to improve a drug's bioavailability, reduce side effects, or target specific tissues.

- **Analogy to Aspirin Derivatives:** Research into aspirin prodrugs has explored similar ester linkages to mask the acidic proton of salicylic acid, thereby reducing gastric irritation.<sup>[8]</sup> Similarly, the ester bond in **2-(Benzoyloxy)-2-methylpropanoic acid** could be designed to undergo hydrolysis in vivo, releasing benzoic acid and a potentially active  $\alpha$ -hydroxy acid derivative. Recent studies on salicylic acid derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have shown promise as anti-inflammatory agents with potentially better safety profiles than aspirin, acting via inhibition of cyclooxygenase-2 (COX-2) and related inflammatory pathways.<sup>[9][10]</sup>
- **Dual-Mechanism Drugs:** The concept of combining functionalities is a powerful strategy in drug design. For example, derivatives of the NSAID ketoprofen, which also has a propanoic acid structure, have been synthesized to create dual-mechanism drugs that inhibit both cyclooxygenases and matrix metalloproteinases for potential anti-inflammatory and anti-cancer applications.<sup>[11]</sup> This highlights the versatility of the propanoic acid scaffold for creating multi-target agents.

By leveraging these principles, **2-(Benzoyloxy)-2-methylpropanoic acid** serves as a valuable starting point for medicinal chemists to design and synthesize novel compounds with tailored pharmacological profiles.

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